Fmoc-4-methyl-D-phenylalanine

Overview

Description

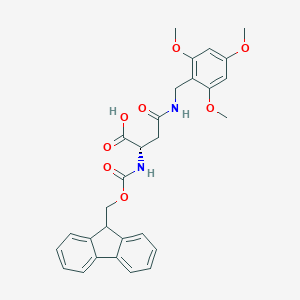

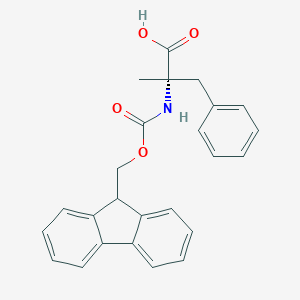

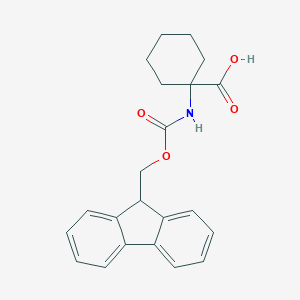

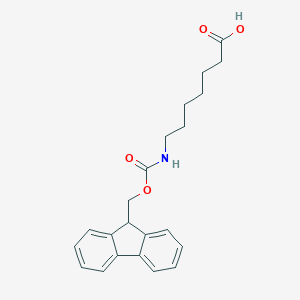

Fmoc-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It has a molecular formula of C25H23NO4 . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis .

Synthesis Analysis

Fmoc-dipeptides, including Fmoc-4-methyl-D-phenylalanine, can be synthesized through self-assembly in aqueous media, forming supramolecular nanostructures and three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .Molecular Structure Analysis

Fmoc-4-methyl-D-phenylalanine contains a total of 56 bonds; 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-4-methyl-D-phenylalanine appears as a white powder . It has a melting point of 165 - 175 °C . The optical rotation is [a]20D = -31 ± 1 ° (C=1 in DMF) .Scientific Research Applications

Peptide Synthesis : Fmoc-Phe derivatives are essential for solid-phase peptide synthesis, as demonstrated in studies where these compounds were used to synthesize peptides with potential applications in signal transduction and phosphotyrosyl mimetics research (Yao et al., 1999); (Burke et al., 1993).

Hydrogelation and Self-Assembly : Fmoc-Phe derivatives play a crucial role in self-assembly and hydrogelation processes. They efficiently self-assemble into fibrils that promote hydrogelation in aqueous solvents, relevant for biomedical applications like tissue engineering and drug delivery (Ryan et al., 2010); (Das et al., 2008).

Nanotechnology and Biomedical Applications : Fmoc-Phe derivatives have been utilized in the development of peptide- and amino-acid-based nanotechnologies, with potential in antibacterial and anti-inflammatory applications. The self-assembling properties of these compounds have been exploited to create nanoassemblies with significant antibacterial capabilities (Schnaider et al., 2019).

Development of Novel Biomaterials : The ability of Fmoc-Phe derivatives to form stable and effective hydrogelators has led to their exploration in the design of new biomaterials. These materials have applications in areas like tissue engineering, where their gelation properties and biocompatibility are crucial (Bojarska et al., 2020).

Structural and Supramolecular Studies : Fmoc-Phe derivatives have been central to understanding structural and supramolecular features in peptides, contributing to systematic knowledge essential for recognizing properties relevant in biocomplexes and therapeutics (Roy & Banerjee, 2011).

Mechanism of Action

Target of Action

Fmoc-4-methyl-D-phenylalanine, also known as FMOC-D-4-Methylphe, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, and they are often used in biomedical applications .

Mode of Action

The compound interacts with its targets through a process called self-assembly . This process is governed by multiple factors, including the role of Fmoc, the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a crucial role in the formation of the FmocF hydrogel .

Biochemical Pathways

It’s known that the self-assembly of this compound to form hydrogels involves a variety of non-covalent interactions

Pharmacokinetics

Hydrogels are known for their potential in controlled drug release applications, which could influence the pharmacokinetics of FMOC-D-4-Methylphe .

Result of Action

The primary result of FMOC-D-4-Methylphe’s action is the formation of hydrogels . These hydrogels are formed through the self-assembly of the compound, resulting in a network of polymer chains . This could have significant implications in various biomedical applications, such as drug delivery systems .

Action Environment

The action of FMOC-D-4-Methylphe is influenced by several environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of the compound and, consequently, the formation of hydrogels . Additionally, physical and thermal stimuli can be used to solubilize the compound above the critical concentration to induce gel formation .

Safety and Hazards

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLHLZHGQPDMJQ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373223 | |

| Record name | Fmoc-4-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-methyl-D-phenylalanine | |

CAS RN |

204260-38-8 | |

| Record name | Fmoc-4-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-D-phenylalanine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.